Methyl 4-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate
Overview
Description
Methyl 4-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate is a chemical compound with the molecular formula C12H11NO3. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require heating and an inert atmosphere to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming dihydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline derivatives, dihydroisoquinoline derivatives, and substituted isoquinoline esters.
Scientific Research Applications
Methyl 4-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate: Similar in structure but with a different substitution pattern on the isoquinoline ring.
Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate: Another closely related compound with similar chemical properties.
Uniqueness
Methyl 4-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group at the 4-position and the ester group at the 3-position provides distinct chemical properties compared to other isoquinoline derivatives.
Biological Activity
Methyl 4-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis methods, and related research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 219.22 g/mol. It features a methyl group at the 4-position and a carboxylic acid functional group at the 3-position of the isoquinoline ring, contributing to its unique biological activity.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacteria and fungi. For instance, it has been evaluated for its effectiveness against strains such as Escherichia coli and Staphylococcus aureus.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines. The mechanism appears to involve modulation of specific signaling pathways critical for tumor growth.
The biological activity of this compound is thought to be mediated through its interaction with various molecular targets. This includes:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways related to cancer progression.
- Receptor Binding : It has been observed to bind to certain receptors that play roles in inflammation and cellular proliferation.
Synthesis Methods
Several synthetic routes have been developed for producing this compound. Common methods include:
- Cyclization Reactions : Utilizing appropriate precursors under acidic conditions, often employing catalytic methods to enhance yield.
- Oxidation and Reduction Processes : These processes modify the functional groups on the isoquinoline ring, allowing for the creation of various derivatives with potentially enhanced biological activities.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Methyl-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid | Different methyl position | May exhibit different biological activities |
4-Hydroxyquinoline | Hydroxyl group instead of a carboxylic acid | Known for strong antimicrobial properties |
6-Methylisoquinolinone | Methyl substitution at position 6 | Exhibits unique fluorescence properties |
This table highlights how slight modifications in structure can lead to significant differences in biological activity.
Case Studies
One notable case study involved evaluating the compound's effectiveness against Hepatitis B Virus (HBV) replication. In vitro studies demonstrated that this compound exhibited high inhibition rates at concentrations around 10 µM, indicating potential as an antiviral agent .
Properties
IUPAC Name |
methyl 4-methyl-1-oxo-2H-isoquinoline-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7-8-5-3-4-6-9(8)11(14)13-10(7)12(15)16-2/h3-6H,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXVIPNWGHWFFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)C2=CC=CC=C12)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70530349 | |
Record name | Methyl 4-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70530349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89929-01-1 | |
Record name | Methyl 4-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70530349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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